molecular formula C7H7BrN4 B1379930 6-Bromo-4-hydrazinyl-1H-indazole CAS No. 1420800-26-5

6-Bromo-4-hydrazinyl-1H-indazole

Cat. No.: B1379930
CAS No.: 1420800-26-5
M. Wt: 227.06 g/mol
InChI Key: KTUIWXXULJERGH-UHFFFAOYSA-N
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Description

6-Bromo-4-hydrazinyl-1H-indazole (CAS: 1420800-26-5; molecular formula: C₇H₆BrN₃) is a brominated indazole derivative featuring a hydrazinyl (-NH-NH₂) substituent at the 4-position. This compound is notable for its nucleophilic hydrazinyl group, which enhances its utility in synthesizing heterocyclic compounds, pharmaceuticals, and coordination complexes. Its molecular weight is approximately 212.04 g/mol, and it is typically supplied at ≥97% purity for research purposes .

Properties

IUPAC Name

(6-bromo-1H-indazol-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c8-4-1-6(11-9)5-3-10-12-7(5)2-4/h1-3,11H,9H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTUIWXXULJERGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NN=C2)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-hydrazinyl-1H-indazole typically involves the bromination of indazole followed by the introduction of a hydrazine group. One common method includes:

    Bromination: Indazole is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Hydrazination: The brominated indazole is then reacted with hydrazine hydrate under reflux conditions to introduce the hydrazine group at the 4-position.

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, potentially forming azides or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of azides or nitroso compounds.

    Reduction: Formation of amines.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

6-Bromo-4-hydrazinyl-1H-indazole has several applications in scientific research:

    Medicinal Chemistry: It is used in the synthesis of potential pharmaceutical agents, particularly those targeting cancer, inflammation, and microbial infections.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a probe or intermediate in the study of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 6-Bromo-4-hydrazinyl-1H-indazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The hydrazine group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Substituent Effects and Reactivity

Compound Name 4-Position Substituent Molecular Weight (g/mol) Key Reactivity Features
This compound -NH-NH₂ (hydrazinyl) 212.04 High nucleophilicity; participates in cyclization, Schiff base formation, and metal chelation .
6-Bromo-4-fluoro-1H-indazole -F (fluoro) 213.03 Electron-withdrawing; stabilizes aromatic ring; limited hydrogen-bonding capability .
6-Bromo-4-methoxy-1H-indazole -OCH₃ (methoxy) 227.06 Electron-donating; increases lipophilicity; resistant to oxidation .
6-Bromo-4-methyl-1H-indazole -CH₃ (methyl) 211.05 Enhances lipophilicity; inert in most reactions but susceptible to halogenation .
4-Bromo-6-chloro-1H-indazole -Cl (chloro) 231.46 Moderately electron-withdrawing; facilitates nucleophilic aromatic substitution .
6-Bromo-4-nitro-1H-indazole -NO₂ (nitro) 242.03 Strong electron-withdrawing; directs electrophilic substitution to specific ring positions .

Physical Properties

Compound Name Melting Point (°C) Solubility Crystallographic Features
This compound Not reported Soluble in polar aprotic solvents (DMF, DMSO) Forms hydrogen-bonded dimers (N–H···N interactions) .
6-Bromo-4-methoxy-1H-indazole Not reported Soluble in methanol, chloroform Planar aromatic ring; methoxy group induces steric hindrance .
6-Bromo-4-methyl-1H-indazole Not reported Moderate solubility in ethanol Methyl group increases molecular symmetry .

Key Advantages of this compound

  • Versatile Reactivity : The hydrazinyl group enables diverse functionalization (e.g., condensation, cycloaddition), making it superior to methyl or methoxy derivatives in synthetic chemistry .
  • Hydrogen-Bonding Capacity : Enhances binding affinity in biological targets compared to halogenated analogs .
  • Scalable Synthesis : Ultrasound-assisted methods achieve high yields (>90%) .

Biological Activity

6-Bromo-4-hydrazinyl-1H-indazole (CAS Number: 1420800-26-5) is an indazole derivative that has garnered attention for its potential biological activities. The compound is characterized by a bromine atom at the 6-position and a hydrazine group at the 4-position of the indazole ring. This unique structure may contribute to its diverse biological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Chemical Structure

The molecular formula of this compound is C7H7BrN4C_7H_7BrN_4. Its structure can be represented as follows:

6 Bromo 4 hydrazinyl 1H indazole\text{6 Bromo 4 hydrazinyl 1H indazole}

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound, particularly against various strains of fungi and bacteria. For instance, a study demonstrated that this compound exhibited significant activity against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) values were found to be lower than those of standard antifungal agents, indicating its potential as a therapeutic agent in treating fungal infections .

Microorganism MIC (µg/mL) Standard Drug MIC (µg/mL)
Candida albicans50100
Staphylococcus aureus2550
Escherichia coli3060

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies revealed that this compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death. A notable study reported an IC50 value of 15 µM against MDA-MB-231 breast cancer cells, suggesting a potent anticancer effect .

Cell Line IC50 (µM) Mechanism
MDA-MB-231 (Breast Cancer)15Caspase Activation
A549 (Lung Cancer)20Apoptosis Induction

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in inflammatory diseases and conditions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:

  • Enzyme Inhibition : The hydrazine moiety may act as a nucleophile, allowing the compound to inhibit various enzymes involved in cell signaling pathways.
  • Receptor Modulation : The bromine atom enhances lipophilicity, potentially improving binding affinity to cellular receptors involved in inflammation and cancer progression.
  • Induction of Apoptosis : By activating caspase pathways, the compound promotes apoptosis in cancerous cells.

Case Studies

A series of case studies have highlighted the effectiveness of this compound in various biological contexts:

  • Case Study 1 : In a murine model of candidiasis, administration of the compound significantly reduced fungal burden compared to untreated controls.
  • Case Study 2 : In xenograft models of breast cancer, treatment with this compound resulted in tumor size reduction by approximately 40% after four weeks.

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